Tramiprosate-d6

Beschreibung

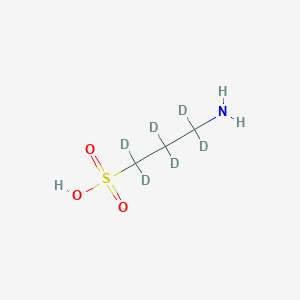

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3S/c4-2-1-3-8(5,6)7/h1-4H2,(H,5,6,7)/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKZJIOFVMKAOJ-NMFSSPJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies Utilizing 3 Aminopropane D6 Sulfonic Acid

Application as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, internal standards are crucial for achieving accuracy and precision. researchgate.net They are added in a known quantity to samples and are used to correct for the variability inherent in analytical procedures, from sample extraction to instrumental detection. researchgate.net Stable isotope-labeled internal standards are considered the gold standard because their physicochemical properties closely mimic the analyte of interest, ensuring they behave similarly during sample preparation and analysis. scispace.comtexilajournal.com This minimizes measurement errors that could arise from ion suppression or enhancement in the mass spectrometer. texilajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying small molecules in complex biological matrices. The use of a SIL internal standard like 3-aminopropane-d6-sulfonic acid is the preferred approach for robust LC-MS/MS methods. scispace.com When analyzing its unlabeled analogue, homotaurine, the deuterated standard is added to the biological sample (e.g., plasma or urine) before processing.

During the analysis, both the analyte (homotaurine) and the internal standard (3-aminopropane-d6-sulfonic acid) co-elute from the liquid chromatography column and are detected by the mass spectrometer. Because they have nearly identical chemical structures, they experience similar extraction recovery and ionization efficiency. texilajournal.com However, the mass spectrometer can differentiate them based on their mass-to-charge ratio (m/z). By calculating the ratio of the analyte's response to the internal standard's response, precise and accurate quantification can be achieved, effectively correcting for variations in sample handling and instrument performance. researchgate.net

Integration into Metabolomics Workflows

Metabolomics is the large-scale study of metabolites within a biological system, providing a direct snapshot of its physiological state. In targeted metabolomics, the goal is to accurately quantify a specific set of known metabolites. The complexity of biological samples makes this challenging, requiring highly robust and reliable analytical methods to generate meaningful data.

3-Aminopropane-d6-sulfonic acid is integrated into targeted metabolomics workflows designed to quantify homotaurine. By serving as an internal standard, it enables the absolute quantification of homotaurine, providing the high-quality data necessary to study its role in various metabolic pathways. This level of precision is essential for applications ranging from biomarker discovery to understanding the biochemical basis of disease.

Use in Pharmacokinetic Studies in Non-Human Models

Pharmacokinetic (PK) studies are essential for evaluating how a drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism. These studies are routinely conducted in non-human models, such as mice or rats, during drug development. nih.gov Homotaurine itself has been the subject of such studies in mouse models to assess its properties, including its ability to cross the blood-brain barrier. nih.gov

In a typical PK study of homotaurine, the compound would be administered to the animals. Blood samples are then collected at various time points and processed to extract the plasma. nih.gov To accurately quantify the concentration of homotaurine in each plasma sample, a known amount of 3-aminopropane-d6-sulfonic acid is added as the internal standard before sample preparation and LC-MS/MS analysis. nih.gov This process allows for the precise determination of the drug's concentration over time, enabling the calculation of critical PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). nih.gov The use of a deuterated standard is critical for obtaining the reliable data needed to characterize a drug's behavior in a biological system.

Spectroscopic Characterization Techniques

To ensure its suitability as a quantitative standard, 3-aminopropane-d6-sulfonic acid must be rigorously characterized to confirm its identity, structure, and isotopic purity. Spectroscopic techniques are central to this validation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Deuterium (B1214612) NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the molecular structure of 3-aminopropane-d6-sulfonic acid and verifying the position of the deuterium labels.

¹H NMR (Proton NMR): A proton NMR spectrum would be used to confirm the absence of hydrogen atoms on the C1, C2, and C3 positions of the propane (B168953) chain. The successful synthesis of the d6 analogue would result in the disappearance of the signals corresponding to these protons.

²H NMR (Deuterium NMR): A deuterium NMR spectrum would be used to directly observe the deuterium nuclei. This analysis would show signals corresponding to the specific carbon atoms where deuteration occurred, confirming the location of the labels.

These NMR analyses provide definitive structural confirmation, ensuring the compound is the correct isotopologue for use as an internal standard.

High-Resolution Mass Spectrometry (MS) for Isotopic Purity and Identity Verification

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, is essential for two key aspects of characterization: identity verification and determination of isotopic purity.

Identity Verification: HRMS measures the mass-to-charge ratio of an ion with extremely high accuracy (typically within 5 parts per million). By comparing the experimentally measured exact mass to the theoretically calculated mass, the elemental composition of 3-aminopropane-d6-sulfonic acid can be unambiguously confirmed.

Table 1: Example HRMS Data for Identity Verification of 3-Aminopropane-d6-sulfonic Acid

| Parameter | Value |

|---|---|

| Molecular Formula | C₃H₃D₆NO₃S |

| Theoretical Exact Mass | 145.0680 |

| Measured Exact Mass | 145.0678 |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Synonym(s) |

|---|---|

| 3-Aminopropane-d6-sulfonic acid | Homotaurine-d6 |

| Homotaurine | 3-Aminopropane-1-sulfonic acid, Tramiprosate |

Quality Control and Reference Standard Development

The utility of 3-Aminopropane-d6-sulfonic acid as an internal standard in analytical methodologies is fundamentally reliant on its quality, purity, and stability. The development of this deuterated compound as a reference standard involves rigorous quality control measures to ensure the accuracy and reliability of quantitative analyses. clearsynth.comtandfonline.com

A primary consideration in the quality control of 3-Aminopropane-d6-sulfonic acid is its isotopic enrichment and the potential presence of its unlabeled counterpart, 3-Aminopropane-1-sulfonic acid. tandfonline.com The isotopic enrichment for commercially available standards is typically high, often around 98 atom % D. cdnisotopes.com The presence of any residual unlabeled analyte can lead to interference and inaccuracies in analytical results. tandfonline.com Therefore, stringent manufacturing and purification processes are essential to minimize the concentration of the unlabeled form. tandfonline.com

The chemical purity of 3-Aminopropane-d6-sulfonic acid is another critical quality attribute. Potential impurities can arise from the synthetic process or degradation over time. ich.org These can include starting materials, by-products, or related substances. Regulatory guidelines emphasize the importance of identifying and quantifying impurities in reference standards. ich.org Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to assess purity and identify any potential contaminants. usp.orgnih.gov For instance, the purity of the unlabeled analogue, 3-Aminopropane-1-sulfonic acid, is often specified at 97%. fishersci.nl

The stability of 3-Aminopropane-d6-sulfonic acid under various storage conditions is a key factor in its viability as a reference standard. cdnisotopes.com While generally stable when stored under recommended conditions, such as at room temperature, its long-term stability should be monitored. cdnisotopes.com Studies have shown that after a period of three years, re-analysis for chemical purity is recommended before use. cdnisotopes.com The stability of related amino acids has been studied in various conditions, such as in concentrated sulfuric acid, which can provide insights into potential degradation pathways, although not directly applicable to typical storage conditions. nih.gov The development of stable isotope labeled internal standards has progressed to favor labeling with ¹³C and ¹⁵N or placing deuterium in stable, non-exchangeable positions to enhance stability and analytical accuracy. sigmaaldrich.com

The development of a reference standard for 3-Aminopropane-d6-sulfonic acid also involves comprehensive characterization. This includes confirming its chemical structure and identity using techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. google.comnih.gov The molecular weight and formula are also verified. cdnisotopes.comlgcstandards.compharmaffiliates.com

The table below summarizes key quality control parameters and findings for 3-Aminopropane-d6-sulfonic acid and its unlabeled analog.

| Parameter | 3-Aminopropane-d6-sulfonic Acid | 3-Aminopropane-1-sulfonic acid | Source |

| Synonyms | Homotaurine-d6, Tramiprosate-d6 | Homotaurine, Tramiprosate | lgcstandards.com, cdnisotopes.com |

| CAS Number | 1131576-06-1 | 3687-18-1 | cdnisotopes.com, fishersci.nl |

| Molecular Formula | C₃H₃D₆NO₃S | C₃H₉NO₃S | pharmaffiliates.com, fishersci.nl |

| Molecular Weight | 145.21 g/mol | 139.17 g/mol | cdnisotopes.com, fishersci.nl |

| Isotopic Enrichment | 98 atom % D | N/A | cdnisotopes.com |

| Purity | High Purity | 97% | pharmaffiliates.com, fishersci.nl |

| Storage | Room Temperature | N/A | cdnisotopes.com |

| Stability | Stable under recommended conditions; re-analyze after 3 years | N/A | cdnisotopes.com |

Deuterated standards like 3-Aminopropane-d6-sulfonic acid are crucial for accurate quantification in complex matrices, as they help to compensate for matrix effects and improve the robustness and reliability of analytical methods. clearsynth.comlcms.cz The use of such well-characterized reference standards is a cornerstone of method validation and ensures the quality of analytical data in research and clinical settings. clearsynth.comusp.org

Biochemical and Molecular Research Applications Excluding Human Clinical Data

Investigation of GABAergic System Interactions in Non-Human and In Vitro Models

The structural similarity of 3-Aminopropane-d6-sulfonic acid to the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), positions it as a valuable tool for studying the GABAergic system. Its research applications are centered on its interactions with GABA receptors and related transport mechanisms.

Mimetic Effects on Gamma-Aminobutyric Acid Receptors

3-Aminopropane-d6-sulfonic acid is investigated for its GABA-mimetic properties, with research on its non-deuterated counterpart, homotaurine, providing a strong basis for its mechanism of action. Homotaurine acts as a potent agonist at GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system. nih.govnih.gov

In vitro studies using murine cerebellar granule cells in brain slices have demonstrated that homotaurine is a highly effective GABA mimetic. It evokes currents mediated by GABA-A receptors with a potency that is approximately tenfold greater than that of GABA itself. nih.gov Furthermore, in competitive binding assays with mouse brain homogenates, homotaurine displaces the high-affinity GABA-A receptor ligand [³H]muscimol at very low concentrations. nih.gov These findings indicate that homotaurine, and by extension its deuterated form, directly activates GABA-A receptors, mimicking the natural effects of GABA. nih.gov The substitution of hydrogen with deuterium (B1214612) in 3-Aminopropane-d6-sulfonic acid is not expected to alter its fundamental pharmacological target but is primarily utilized for metabolic and mechanistic studies.

| Compound | EC₅₀ (μM) for evoking GABA-A Receptor Currents | IC₅₀ (μM) for displacing [³H]muscimol |

|---|---|---|

| Homotaurine | 0.4 | 0.16 |

| GABA (Gamma-Aminobutyric Acid) | 3.7 | Not specified |

| Taurine (B1682933) | 116 | 125 |

Data sourced from studies on murine cerebellar granule cells and brain homogenates, highlighting the high potency of homotaurine as a GABA-A receptor agonist compared to GABA and taurine. nih.govnih.gov

Competitive Inhibition Studies (e.g., Carnitine Transport in Rat Brain Slices)

Research has identified an interaction between the GABA and carnitine transport systems in the brain. Studies using synaptosomal preparations from mouse brain and primary cell cultures from rat cortex have shown that GABA can inhibit the uptake of L-carnitine. nih.govnih.gov This inhibition is competitive, suggesting that GABA and L-carnitine may share a common carrier site on synaptosomal membranes. nih.gov

In these studies, GABA analogues have also been shown to inhibit L-carnitine uptake. Specifically, homotaurine was identified as a moderate inhibitor of this process. nih.gov This finding implies that 3-Aminopropane-d6-sulfonic acid can be used as a research tool to probe the specificity and kinetics of the neuronal carnitine transport system and to further elucidate its relationship with GABA uptake transporters. The inhibition of L-carnitine uptake by GABA and its analogues, including homotaurine, underscores a functional overlap between these two crucial metabolic and neuromodulatory systems. nih.gov

Role in Deuterium Homeostasis and Toxicity Studies in Non-Human and In Vitro Models

The presence of six deuterium atoms makes 3-Aminopropane-d6-sulfonic acid particularly relevant for studies concerning deuterium's biological effects.

Alleviation of Deuterium Stress Mechanisms

Deuterium, a stable heavy isotope of hydrogen, can cause toxicity when it accumulates in cells, particularly within mitochondria, by disrupting sensitive processes like oxidative phosphorylation. nih.gov Research into compounds that can mitigate this "deuterium stress" is an emerging area. Taurine, a structural analogue of homotaurine, has been identified as a protective agent against deuterium toxicity. nih.gov It is proposed that taurine helps maintain mitochondrial function in the presence of elevated deuterium levels. Given the structural similarities, 3-Aminopropane-d6-sulfonic acid serves as a compound of interest for investigating the mechanisms by which cells manage deuterium loads and for exploring potential protective strategies against deuterium-induced cellular stress in in vitro models. nih.gov

Impact on Mitochondrial Function and Redox Status in Cellular Models

Amino acids and their analogues play a critical role in maintaining mitochondrial homeostasis. frontiersin.org Deficiencies or alterations in amino acid metabolism can lead to mitochondrial dysfunction, including reduced membrane potential and increased oxidative stress. frontiersin.orgnih.gov Studies on D-amino acids in rat liver mitochondria have shown they can increase the production of free radicals and decrease the mitochondrial transmembrane potential under certain conditions. nih.gov

Enzymatic Reaction Mechanism Elucidation

The substitution of hydrogen with deuterium is a powerful technique in physical organic chemistry and enzymology for elucidating reaction mechanisms. This method relies on the kinetic isotope effect (KIE), where the heavier mass of deuterium compared to hydrogen can lead to a slower rate for reactions that involve the cleavage of a carbon-deuterium (C-D) bond in the rate-determining step. nih.govnih.gov

3-Aminopropane-d6-sulfonic acid is designed as a tool for such mechanistic studies. By comparing the rate of an enzymatic reaction using 3-Aminopropane-d6-sulfonic acid with that of its non-deuterated counterpart (homotaurine), researchers can determine if the breaking of a C-H bond at one of the deuterated positions is a rate-limiting part of the enzymatic process. youtube.com A significant KIE (a ratio of rates kH/kD > 1) provides strong evidence for the involvement of that specific bond cleavage in the reaction's transition state. wikipedia.org This approach is invaluable for mapping the detailed step-by-step pathway of enzyme catalysis, identifying transient intermediates, and understanding the structure of the transition state. nih.govnih.gov

Deuterium Kinetic Isotope Effect (D-KIE) Studies

The substitution of hydrogen with deuterium atoms in 3-Aminopropane-d6-sulfonic acid leads to a greater bond energy for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength is fundamental to its application in Deuterium Kinetic Isotope Effect (D-KIE) studies. When a C-H bond is cleaved in the rate-determining step of an enzymatic reaction, the use of a deuterated substrate like 3-Aminopropane-d6-sulfonic acid will result in a slower reaction rate.

By comparing the reaction kinetics of the deuterated and non-deuterated forms of the molecule, researchers can gain insights into the transition state of the reaction and confirm whether C-H bond cleavage is a rate-limiting step. These studies are crucial for understanding the catalytic mechanisms of enzymes that process sulfonic acids and related compounds.

Substrate Binding and Activation Mechanisms (e.g., Taurine α-Ketoglutarate Dioxygenase (TauD))

3-Aminopropane-d6-sulfonic acid serves as a valuable probe in investigating substrate binding and activation mechanisms in enzymes such as Taurine/α-ketoglutarate dioxygenase (TauD). TauD is an iron(II)-dependent enzyme that plays a role in sulfur metabolism in bacteria by hydroxylating taurine. Homotaurine, the non-deuterated counterpart of 3-Aminopropane-d6-sulfonic acid, is a known substrate for TauD.

The use of the deuterated analogue allows for detailed spectroscopic and kinetic analyses to understand how the substrate orients itself within the active site and how its activation occurs. The deuterium substitution can influence the vibrational modes of the molecule, which can be detected by techniques like resonance Raman spectroscopy, providing a clearer picture of the enzyme-substrate complex and the subsequent chemical transformations.

Membrane and Ion Channel Regulation in Non-Human and In Vitro Models

In non-human and in vitro settings, 3-Aminopropane-d6-sulfonic acid is utilized to explore the roles of taurine and homotaurine analogues in membrane function and ion channel activity.

Osmoregulation and Membrane Stabilization Investigations

Taurine and homotaurine are known osmolytes, molecules that help cells maintain their volume and integrity in response to osmotic stress. 3-Aminopropane-d6-sulfonic acid is employed in studies to investigate these osmoregulatory functions. By introducing this labeled compound into cell culture or model organisms, researchers can track its uptake and localization within cells and tissues under varying osmotic conditions.

These studies help to elucidate the mechanisms by which cells accumulate such compounds to counteract osmotic pressure and stabilize cell membranes. The biophysical properties of the deuterated molecule are nearly identical to the natural compound, ensuring that it acts as a reliable tracer for these processes without significantly altering the physiological response.

Modulation of Cellular Calcium Homeostasis

The influence of homotaurine on cellular calcium (Ca2+) homeostasis is an area of active investigation, and 3-Aminopropane-d6-sulfonic acid is a key tool in this research. Homotaurine is known to interact with GABA receptors, which can in turn modulate calcium signaling. In non-human models, such as isolated neurons or brain slices from rodents, the application of 3-Aminopropane-d6-sulfonic acid allows for the precise study of these interactions.

By using techniques like calcium imaging, researchers can observe how this deuterated compound affects Ca2+ influx and release from intracellular stores. Its use as an internal standard in mass spectrometry-based assays also allows for the accurate quantification of homotaurine levels in relation to changes in calcium concentration, providing a clearer understanding of its modulatory role.

Metabolic Pathway Analysis in Non-Human Systems

The metabolic fate of homotaurine and related compounds in non-human systems is another area where 3-Aminopropane-d6-sulfonic acid proves indispensable.

Tracing Metabolic Fates of Homotaurine

As a stable isotope-labeled compound, 3-Aminopropane-d6-sulfonic acid is an ideal tracer for metabolic studies in model organisms. When administered to animals or used in cell culture, its metabolic products can be readily distinguished from their endogenous, non-deuterated counterparts by mass spectrometry.

This allows for the unambiguous identification and quantification of metabolites, helping to map the metabolic pathways involving homotaurine. Such studies can reveal whether homotaurine is incorporated into other molecules, degraded through specific enzymatic reactions, or excreted unchanged. This information is vital for understanding the complete biochemical journey of this compound within a biological system.

Identification of Metabolites

Studies in non-human species have identified metabolites of 3-aminopropanesulfonic acid, the non-deuterated analog of 3-aminopropane-d6-sulfonic acid. One such metabolite is 2-carboxyethanesulfonic acid. The investigation of metabolic pathways is crucial for understanding the compound's biological fate and potential effects. The deuteration in 3-aminopropane-d6-sulfonic acid serves as a stable isotopic label, facilitating its distinction from the endogenous, non-deuterated counterpart in metabolic studies.

Non-Human Physiological System Studies

The physiological effects of 3-aminopropane-d6-sulfonic acid and its non-deuterated form, often referred to as homotaurine or 3-aminopropanesulfonic acid (3-APS), have been explored in various non-human models, including insects, rats, and dogs. These studies provide foundational knowledge on its interactions with biological systems.

Effects on Specific Organs/Tissues

In insect models, such as the cockroach, research has examined the impact of related compounds on the hindgut and heart, revealing potential neuromodulatory or physiological activities. researchgate.net For instance, studies on cockroach hearts have shown responses to various biogenic amines, suggesting the presence of receptors that could potentially interact with sulfonic acid-containing compounds. researchgate.net

In rat models, research has focused on the central nervous system, particularly the brain. Studies have investigated the ability of similar compounds to cross the blood-brain barrier and exert effects within the brain. nih.gov For example, a study involving an acute Alzheimer's disease rat model demonstrated that a conjugate of 3-amino-1-propanesulfonic acid with human serum albumin led to a significant reduction in hippocampal amyloid-β levels. nih.gov

Canine models have been utilized to study the pharmacokinetics and distribution of related compounds in the blood. These studies are essential for understanding how the compound is absorbed, distributed, metabolized, and excreted in a mammalian system, providing insights that can be extrapolated to other species.

Studies on Transporters

The interaction of 3-aminopropane-d6-sulfonic acid and its analogs with specific transporters has been a subject of investigation. The solute carrier family 6 member 6 (SLC6A6), also known as the taurine transporter (TauT), is of particular interest. nih.govmdpi.comdrugbank.comuniprot.org This transporter is responsible for the sodium- and chloride-dependent transport of taurine and other similar molecules like β-alanine and hypotaurine (B1206854) across cell membranes. uniprot.org

In silico and in vitro studies using cell lines, such as human kidney cells, have been employed to identify competitive inhibitors of the TauT transporter. researchgate.net These investigations help in characterizing the binding affinity and specificity of compounds like 3-aminopropanesulfonic acid to the transporter, shedding light on its mechanism of uptake and potential for modulating taurine homeostasis. researchgate.net The overexpression of TauT has been linked to the progression of certain cancers, making it a potential therapeutic target. nih.govmdpi.com

Influence on Gut Microbial Metabolism and Deuterium Management

The gut microbiota plays a significant role in the metabolism of various compounds, including amino acids like taurine. nih.govnih.govdoaj.org Taurine can be metabolized by gut microbes to produce compounds like hydrogen sulfide, which has physiological effects. nih.govfoundmyfitness.com Studies have shown that taurine can regulate the gut micro-ecology by inhibiting the growth of certain bacteria and promoting the production of short-chain fatty acids. nih.gov

The use of deuterated compounds like 3-aminopropane-d6-sulfonic acid allows for the tracing of the molecule and its metabolites through the complex ecosystem of the gut. This can provide insights into how the gut microbiota handles and metabolizes such compounds and the fate of the deuterium atoms. This area of research is crucial for understanding the interplay between xenobiotics, the gut microbiome, and host physiology. Recent studies have highlighted the significant impact of gut microbiota on amino acid metabolism and its correlation with various health conditions. nih.govnih.gov

In Vitro Mechanistic Investigations

In vitro studies are instrumental in elucidating the specific molecular mechanisms by which 3-aminopropane-d6-sulfonic acid and its analogs exert their effects. These cell-free and cellular assays provide a controlled environment to study specific biological processes.

Inhibition of Amyloid Aggregation in Cell-Free and Cellular Assays

A significant area of in vitro research has focused on the ability of 3-aminopropanesulfonic acid and related molecules to inhibit the aggregation of amyloid proteins, a pathological hallmark of several neurodegenerative diseases. nih.govnih.govnih.gov

Cell-free assays, such as those using thioflavin T fluorescence to monitor fibrillization kinetics, have demonstrated that these compounds can interfere with the aggregation process of amyloid-β (Aβ) peptides. nih.govnih.gov Atomic force microscopy has been used to visualize the reduction in Aβ aggregate formation in the presence of these inhibitors. nih.govnih.gov

Cellular assays, often using cell lines like the human neuroblastoma SH-SY5Y, provide a more biologically relevant context to study the effects on amyloid aggregation and its downstream consequences. nih.govnih.gov These studies have shown that compounds related to 3-aminopropanesulfonic acid can reduce Aβ-induced neurotoxicity and oxidative stress. nih.govnih.gov The development of novel bacterial and eukaryotic cell-based assays further aids in the screening and validation of potential aggregation inhibitors. nih.govresearchgate.net

Interactive Data Table: Research Findings on 3-Aminopropane-d6-sulfonic acid and Related Compounds

| Research Area | Model System | Key Findings | Reference |

| Metabolite Identification | Non-human species | Identification of 2-carboxyethanesulfonic acid as a metabolite. | |

| Organ Effects | Cockroach Heart | Responded to low concentrations of related biogenic amines. | researchgate.net |

| Organ Effects | Rat Brain (AD Model) | Conjugate of 3-APS reduced hippocampal Aβ levels. | nih.gov |

| Transporter Studies | Human Kidney Cells | Investigated competitive inhibition of the TauT (SLC6A6) transporter. | researchgate.net |

| Gut Microbiota | Mouse Model | Taurine was found to regulate gut micro-ecology. | nih.gov |

| Amyloid Aggregation | Cell-free Assays | Demonstrated inhibition of Aβ fibrillization. | nih.govnih.gov |

| Amyloid Aggregation | SH-SY5Y Cells | Reduced Aβ-induced neurotoxicity and oxidative stress. | nih.govnih.gov |

Enzyme Inhibition Studies

There is a notable lack of specific data on the inhibitory effects of 3-Aminopropane-d6-sulfonic acid on enzymes such as acetylcholinesterase, butyrylcholinesterase, and sialidases. Research has primarily focused on the non-deuterated parent compound, tramiprosate.

Similarly, there is no available research detailing the inhibitory activity of either 3-Aminopropane-d6-sulfonic acid or tramiprosate on sialidases.

Cell Culture Models for Biological Activity Assessment

The biological activities of tramiprosate, the non-deuterated form of 3-Aminopropane-d6-sulfonic acid, have been investigated in various cell culture models, primarily in the context of neurodegenerative diseases like Alzheimer's disease. These studies provide a strong indication of the potential applications for the deuterated compound.

Tramiprosate has been shown to decrease amyloid-β (Aβ)42-induced cell death in neuronal cell cultures. nih.gov Its mechanism of action is believed to involve binding to soluble Aβ, thereby maintaining it in a non-fibrillar state and preventing the formation of toxic oligomers and subsequent amyloid plaques. nih.govnih.gov This anti-aggregation property is a key area of investigation.

In preclinical studies using primary neurons and organotypic hippocampal slice cultures, tramiprosate demonstrated neuroprotective effects by decreasing basal and Aβ42-induced caspase 3/7 and caspase 9 activities, which are key mediators of apoptosis or programmed cell death. nih.gov Furthermore, it was found to prevent the Aβ-induced inhibition of long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in rat hippocampal neurons. nih.gov

A study investigating the combined effect of tramiprosate with curcumin (B1669340) and a JNK inhibitor in a cell culture model of familial Alzheimer's disease using PSEN1 I416T cholinergic-like neurons showed that the combination was effective in reducing several pathological markers. nih.gov This highlights the potential for using 3-Aminopropane-d6-sulfonic acid in combination therapies.

While these studies have been conducted with the non-deuterated tramiprosate, they lay the groundwork for future research into the biological activity of 3-Aminopropane-d6-sulfonic acid in cell culture models. The enhanced metabolic stability of the deuterated compound could potentially lead to more sustained biological effects.

Future Directions and Emerging Research Avenues

Development of Novel Isotopically Labeled Probes for Advanced Tracing

The use of stable isotope-labeled compounds is a cornerstone of modern metabolomics and systems biology, enabling the detailed study of metabolic pathways. frontiersin.orgtandfonline.combioanalysis-zone.com 3-Aminopropane-d6-sulfonic acid serves as a prime candidate for development into a sophisticated metabolic probe. The deuterium (B1214612) label allows for its detection and differentiation from its endogenous, non-labeled counterparts using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgfiveable.me

Advanced tracing studies can leverage this compound to investigate the dynamics of metabolic networks. nih.gov For instance, Deuterium Metabolic Imaging (DMI) is an emerging in vivo imaging technique that uses deuterated substrates to visualize metabolic pathways non-invasively. nih.govcore.ac.uk By introducing 3-Aminopropane-d6-sulfonic acid into a biological system, researchers can monitor its uptake, distribution, and conversion into downstream metabolites, providing insights into cellular and tissue-specific metabolism. nih.gov This approach is particularly valuable for studying disease states where metabolic pathways are altered. frontiersin.org

The development of such probes is intrinsically linked to advancements in deuteration techniques and the availability of deuterated precursors. Companies specializing in stable isotope-labeled compounds are continuously working to create a wider range of these molecules to support diverse research applications. isotope.com

Computational Chemistry and Molecular Modeling for Mechanism Prediction

Computational methods are becoming indispensable for predicting how molecules like 3-Aminopropane-d6-sulfonic acid will behave in biological systems. Molecular dynamics (MD) simulations, for example, can model the time-dependent behavior of the deuterated compound, including its interactions with solvents and its conformational changes. These simulations provide a dynamic picture that complements experimental data.

By employing computational chemistry, researchers can predict reaction mechanisms where proton transfer is a critical step. The deuterium substitution in 3-Aminopropane-d6-sulfonic acid can influence reaction rates, a phenomenon known as the kinetic isotope effect. Studying this effect provides valuable information for elucidating the mechanisms of enzyme-catalyzed reactions and those involving synthetic catalysts. nih.gov These theoretical approaches help in understanding the fundamental chemical reactivity and can guide the design of future experiments. chemscene.com

| Computational Technique | Application for 3-Aminopropane-d6-sulfonic acid | Insights Gained |

| Molecular Dynamics (MD) Simulations | Studying solvent effects and conformational dynamics in solution. | Provides a dynamic view of interactions and structural changes over time. |

| Quantum Mechanics (QM) Calculations | Investigating the kinetic isotope effect on reaction pathways. | Elucidates reaction mechanisms, particularly those involving proton or deuterium transfer. nih.gov |

| Tandem Mass Spectrometry (MS/MS) Analysis | Identifying deuterated fragments in complex mixtures. | Allows for high-confidence identification and quantification of the compound and its metabolites. |

Integration with Multi-Omics Approaches in Systems Biology

Systems biology aims to understand the comprehensive interactions within a biological system. tandfonline.com Integrating data from various "-omics" fields (genomics, transcriptomics, proteomics, and metabolomics) provides a holistic view. Stable isotope labeling, using compounds like 3-Aminopropane-d6-sulfonic acid, is a powerful tool in this integrated approach. frontiersin.org

When combined with metabolomics, 3-Aminopropane-d6-sulfonic acid can help trace metabolic fluxes and discover novel metabolic pathways. tandfonline.comnih.gov The introduction of this labeled compound allows for the clear differentiation between endogenous metabolites and those derived from the tracer, simplifying the complex data generated in untargeted metabolomics studies. tandfonline.com This approach can function as a hypothesis generator, identifying previously overlooked metabolic changes and aiding in the design of subsequent, more targeted experiments. frontiersin.org The ultimate goal is to create predictive models of metabolism on a comprehensive, systems-wide scale. tandfonline.com

Exploration of New Biochemical Pathways and Interactions in Non-Human and In Vitro Systems

Research in non-human organisms and in vitro (cell culture) systems is crucial for uncovering the fundamental biochemical roles of compounds like 3-Aminopropane-d6-sulfonic acid. For instance, studies on sulfate-reducing bacteria have shown their ability to utilize sulfonic acids as terminal electron acceptors for anaerobic growth, revealing unique enzymatic pathways. caltech.edu Investigating the metabolism of 3-Aminopropane-d6-sulfonic acid in such microbial systems could uncover novel catabolic routes and enzymes involved in breaking the carbon-sulfur bond.

In vitro studies using cell cultures allow for controlled experiments to dissect specific metabolic pathways. mdpi.com By introducing 3-Aminopropane-d6-sulfonic acid to different cell types, researchers can use techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify the labeled metabolites formed through processes like desaturation, elongation, or shortening. nih.gov Furthermore, solid-state NMR can be employed to study the structural changes induced by the incorporation of such molecules into phospholipid bilayers, providing insights into their interactions with cell membranes. researchgate.net These foundational studies in non-human and in vitro models are essential for building a comprehensive understanding of the compound's biochemical journey and potential biological significance.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3-Aminopropane-d6-sulfonic acid with high isotopic purity?

- Methodology : Synthesis typically involves deuterium exchange or incorporation using deuterated precursors under controlled conditions (e.g., acidic/basic catalysis). For example, deuteration of the amine group via H-D exchange in D₂O or using deuterated reagents like LiAlD₄. Purification via recrystallization or chromatography ensures ≥98 atom% D purity, as noted in commercial specifications .

- Validation : Isotopic purity is confirmed via mass spectrometry (MS) or NMR spectroscopy, where the absence of proton signals at specific chemical shifts (e.g., δ 1.5–2.5 ppm for CH₂ groups) verifies deuteration .

Q. How should 3-Aminopropane-d6-sulfonic acid be stored to maintain stability in laboratory settings?

- Storage Guidelines : Store in airtight, light-resistant containers at –20°C to prevent deuterium loss and hydrolysis. Desiccants are recommended to avoid moisture absorption, as sulfonic acids are hygroscopic .

Advanced Research Questions

Q. How does deuteration of 3-Aminopropane sulfonic acid affect its utility in NMR spectroscopy compared to non-deuterated analogs?

- Mechanistic Insight : Deuteration eliminates proton signals, reducing spin-spin splitting in adjacent groups, which simplifies spectra in complex mixtures. For example, in ¹H-NMR, the deuterated CH₂ groups (CD₂) do not split signals from neighboring protons, enhancing resolution for target analytes .

- Applications : Used as an internal reference in heteronuclear NMR (e.g., ¹³C, ¹⁵N) due to its chemical inertness and predictable shifts (e.g., δ 2.5–3.5 ppm for sulfonic acid protons) .

Q. What experimental protocols are recommended for metabolic pathway tracing using 3-Aminopropane-d6-sulfonic acid in cell cultures?

- Isotopic Labeling : Incubate cells with deuterated compound (e.g., 10–100 µM) in culture media. Extract metabolites at timed intervals and analyze via LC-MS/MS. Deuterium incorporation into metabolites (e.g., taurine derivatives) is quantified using mass shifts (e.g., +6 Da) .

- Data Interpretation : Compare isotopic enrichment ratios (d6/d0) to control groups to map metabolic flux. Statistical tools like ANOVA or machine learning models (e.g., PCA) resolve pathway-specific contributions .

Q. How can researchers resolve contradictions in NMR data when using deuterated sulfonic acids as internal standards?

- Troubleshooting :

- Solvent Effects : Ensure deuterated solvents (e.g., D₂O) are used to avoid signal interference.

- pH Calibration : Adjust solution pH to <2 to suppress sulfonic acid dissociation, stabilizing chemical shifts .

- Purity Checks : Verify isotopic purity via MS to rule out protonated impurities causing unexpected peaks .

Comparative and Functional Studies

Q. What are the structural and functional differences between deuterated and non-deuterated 3-Aminopropane sulfonic acid in surfactant studies?

- Structural Impact : Deuteration increases molecular mass (145.21 g/mol vs. 139.15 g/mol for non-deuterated form), slightly altering critical micelle concentration (CMC).

- Functional Analysis : Use dynamic light scattering (DLS) to compare micelle size distributions. Deuterated versions may exhibit slower kinetics in micelle formation due to isotopic mass effects .

Q. How does 3-Aminopropane-d6-sulfonic acid compare to other deuterated sulfonic acids (e.g., 3-(Trimethylsilyl)-1-propanesulfonic acid-d6) in analytical applications?

- Key Differences :

| Property | 3-Aminopropane-d6-sulfonic Acid | 3-(Trimethylsilyl)-d6-sulfonic Acid |

|---|---|---|

| Solubility | High in polar solvents (H₂O, DMSO) | Moderate (requires organic-aqueous mix) |

| NMR Utility | Amine group reactivity for tagging | Inert, ideal for pH-insensitive studies |

| Thermal Stability | Stable up to 150°C | Degrades above 200°C |

- Application Context : The amino group enables covalent conjugation in probe synthesis, while trimethylsilyl variants serve as passive NMR standards .

Data Analysis and Reproducibility

Q. What statistical approaches mitigate variability in deuterium tracing experiments involving 3-Aminopropane-d6-sulfonic acid?

- Normalization : Use internal standards (e.g., ¹³C-glucose) to correct for extraction efficiency.

- Error Modeling : Apply Monte Carlo simulations to account for isotopic impurity (<2% non-deuterated species) and instrument noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.